

In-Depth Technical Guide: Discovery and Synthesis of Hpk1-IN-27

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of **Hpk1-IN-27**, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document details the scientific rationale for targeting HPK1 in immuno-oncology, the synthetic route to **Hpk1-IN-27**, and the key biological assays used to characterize its activity.

Introduction: HPK1 as a Key Immuno-Oncology Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] Upon TCR engagement, HPK1 is activated and subsequently dampens T-cell activation, thereby limiting anti-tumor immune responses.[2] The inhibition of HPK1 is a promising therapeutic strategy to enhance the body's natural immune surveillance and response against cancer.[3] Small molecule inhibitors of HPK1 are being actively pursued to disinhibit T-cell function and promote tumor cell destruction.

The Discovery of Hpk1-IN-27

Hpk1-IN-27, also referred to as compound 38 in patent literature, was identified through targeted drug discovery efforts focused on developing potent and selective HPK1 inhibitors.[4]



The compound belongs to a class of substituted pyrrolopyridine derivatives, a chemical scaffold that has shown promise in kinase inhibitor design.

Chemical Identity

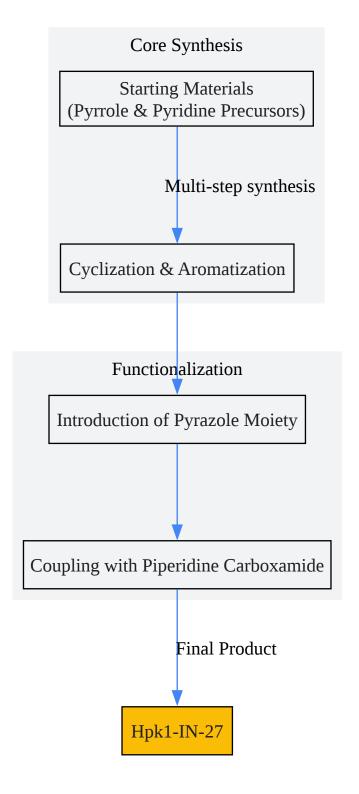
Property	Value	
Compound Name	Hpk1-IN-27	
Patent Identifier	Compound 38 (WO2019016071A1)	
CAS Number	2268794-52-9	
Molecular Formula	C ₂₆ H ₂₃ F ₃ N ₄ O ₄	
Molecular Weight	512.48 g/mol	

Synthesis of Hpk1-IN-27

The synthesis of **Hpk1-IN-27** involves a multi-step process culminating in the formation of the substituted pyrrolopyridine core and subsequent functionalization. While the exact, detailed protocol from the patent remains proprietary, the general synthetic strategy for this class of compounds can be outlined based on established organic chemistry principles and related literature. The synthesis generally involves the construction of the pyrrolopyridine core, followed by the introduction of the pyrazole moiety and the piperidine carboxamide side chain.

A plausible, generalized synthetic workflow is depicted below.





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Caption: Generalized synthetic workflow for **Hpk1-IN-27**.

Biological Activity and Characterization



The biological activity of **Hpk1-IN-27** was assessed using a variety of in vitro assays to determine its potency and mechanism of action.

Ouantitative Biological Data

Assay	Metric	Value
HPK1 Inhibition	IC50	Data not publicly available in detail
Cellular Activity	EC50	Data not publicly available in detail

Note: Specific quantitative data from the primary patent source is not publicly available in indexed scientific literature.

Experimental Protocols

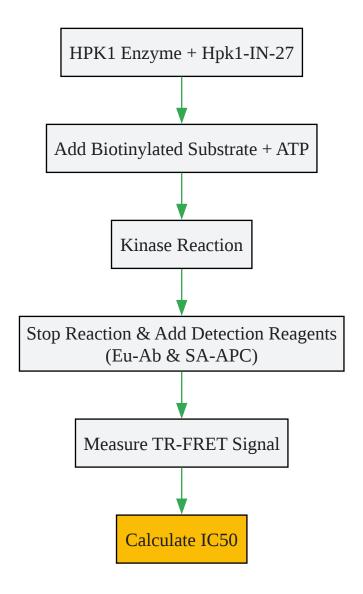
4.2.1. HPK1 Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the potency of kinase inhibitors.

- Principle: This assay measures the inhibition of HPK1 kinase activity by quantifying the
 phosphorylation of a substrate peptide. A europium-labeled anti-tag antibody binds to the
 kinase, and a fluorescently labeled tracer binds to the ATP-binding site. Inhibition of the
 kinase by a compound displaces the tracer, leading to a decrease in the FRET signal.
- General Protocol:
 - Recombinant HPK1 enzyme is incubated with the test compound (e.g., **Hpk1-IN-27**) at various concentrations.
 - A biotinylated substrate peptide and ATP are added to initiate the kinase reaction.
 - The reaction is stopped, and a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are added.



- Phosphorylation of the substrate brings the europium donor and APC acceptor into close proximity, generating a FRET signal.
- The signal is measured on a plate reader, and IC50 values are calculated from the dose-response curves.



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Caption: Workflow for a typical HPK1 TR-FRET assay.

4.2.2. Jurkat T-cell IL-2 Secretion Assay

This cell-based assay evaluates the ability of an HPK1 inhibitor to enhance T-cell activation, measured by the secretion of Interleukin-2 (IL-2).

Foundational & Exploratory



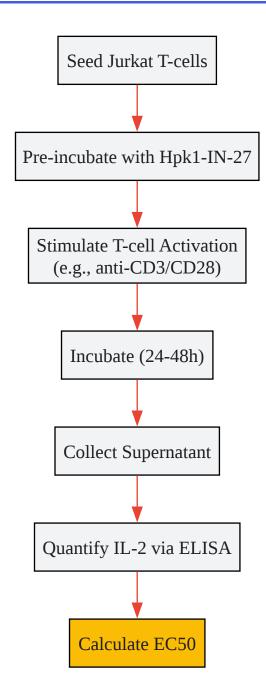


 Principle: Jurkat T-cells, a human T-lymphocyte cell line, are stimulated to activate the TCR signaling pathway. Inhibition of HPK1 by a test compound is expected to augment this signaling, leading to increased production and secretion of IL-2.

• General Protocol:

- Jurkat T-cells are seeded in a 96-well plate.
- Cells are pre-incubated with various concentrations of the test compound (e.g., Hpk1-IN-27).
- T-cell activation is induced using stimulants such as anti-CD3/anti-CD28 antibodies or a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.[5][6]
- After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.
- The concentration of IL-2 in the supernatant is quantified using an ELISA kit.
- EC₅₀ values, the concentration at which the compound elicits a half-maximal response, are determined from the dose-response curves.





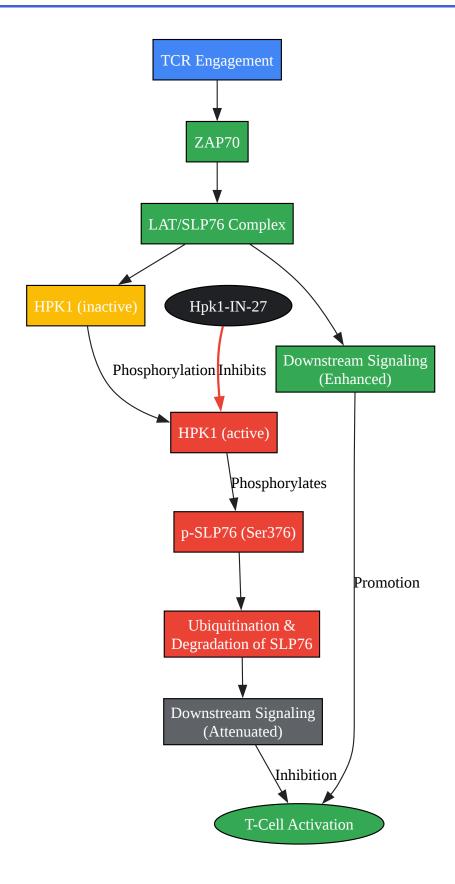
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Caption: Workflow for Jurkat T-cell IL-2 secretion assay.

HPK1 Signaling Pathway

HPK1 acts as a negative feedback regulator in the TCR signaling cascade. The diagram below illustrates the central role of HPK1 and the mechanism by which its inhibition can enhance T-cell activation.





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Caption: HPK1 signaling pathway and the effect of Hpk1-IN-27.



Conclusion

Hpk1-IN-27 is a potent, small molecule inhibitor of HPK1 identified as a promising candidate for cancer immunotherapy. Its discovery is based on the rationale of enhancing anti-tumor immunity by targeting a key negative regulator of T-cell activation. While detailed synthetic and biological data from the primary patent source are not fully accessible in the public domain, the information available provides a solid framework for understanding the discovery, synthesis, and characterization of this important research compound. Further investigation and publication of data on **Hpk1-IN-27** will be crucial for its potential development as a therapeutic agent.

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